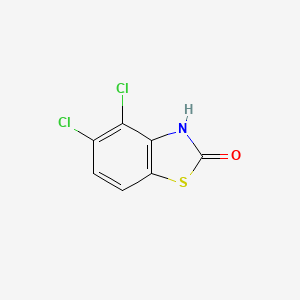

4,5-Dichloro-2(3h)-benzothiazolone

Description

Historical Context and Evolution of Research on Benzothiazolone Scaffolds

Research into benzothiazole (B30560) and its derivatives dates back over a century, with the parent compound first synthesized in 1887. chemsynthesis.com Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene (B151609) ring. wikipedia.org These scaffolds are found in both marine and terrestrial natural products and have become a cornerstone in the development of synthetic compounds with a wide array of applications. nist.govnih.gov

Initially, research focused on their use as vulcanization accelerators for rubber and as components in dyes, such as Thioflavin T. wikipedia.orggoogle.com However, the discovery of the biological activities of benzothiazole-containing compounds propelled the scaffold into the realm of medicinal chemistry. mdpi.com Over the decades, thousands of derivatives have been synthesized and investigated for various pharmacological activities. jyoungpharm.org This has led to the development of clinically approved drugs and numerous investigational compounds for conditions ranging from cancer to neurodegenerative diseases. google.commdpi.com The evolution of research has been marked by a shift from simple substitutions to the creation of complex, multifunctional molecules designed to interact with specific biological targets. nih.gov

Significance of Dichloro Substitution in Heterocyclic Chemistry

The introduction of chlorine atoms into a heterocyclic scaffold like benzothiazolone is a common and impactful strategy in medicinal chemistry. Halogenation, and specifically dichlorination, can profoundly alter a molecule's physicochemical properties. The presence of two chlorine atoms, as in 4,5-Dichloro-2(3H)-benzothiazolone, can influence several key parameters:

Lipophilicity: Chlorine atoms generally increase the lipophilicity (fat-solubility) of a molecule. This can affect its ability to cross biological membranes, which is a critical factor in the design of new therapeutic agents.

Electronic Effects: Chlorine is an electron-withdrawing group. The placement of two such atoms on the benzene ring significantly modifies the electron distribution of the entire benzothiazolone system. This can alter the reactivity of the molecule and its ability to participate in hydrogen bonding or other non-covalent interactions with biological targets. nih.gov

Binding Interactions: The chlorine atoms can form specific halogen bonds with protein residues, potentially enhancing the binding affinity and selectivity of the molecule for its target.

The specific 4,5-dichloro substitution pattern is noteworthy. The positions of the chlorine atoms can create a unique electronic and steric profile that distinguishes it from other mono- or di-chlorinated isomers, potentially leading to novel biological activities. For instance, studies on other heterocyclic systems have shown that the precise location of chloro substituents is crucial for bioactivity. nih.gov

Overview of Academic Research Trajectories for this compound

While dedicated research on this compound is not widely published, its structure suggests several potential avenues for academic investigation based on the known activities of related compounds. The benzothiazolone core is a privileged scaffold, and its chlorinated derivatives are subjects of ongoing research.

The primary research trajectory for a novel compound like this compound would likely involve its synthesis and subsequent screening for biological activity. Given that various chlorinated benzothiazole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, this compound would be a logical candidate for inclusion in such screening libraries. nih.govresearchgate.netnih.gov For example, dichlorophenyl-chlorobenzothiazole derivatives have been investigated for their anticancer potential. nih.gov

Another research path involves its use as a chemical intermediate. The benzothiazolone ring system can be modified at the nitrogen atom, and the chlorine atoms could potentially be displaced through nucleophilic aromatic substitution, allowing for the synthesis of a library of more complex molecules for further study. nih.gov

Due to the absence of specific research data for this compound, the following table presents properties for the closely related and more studied compound, 4-Chloro-2(3H)-benzothiazolone, to provide context for the physical characteristics of this class of molecules.

Table 1: Physicochemical Properties of 4-Chloro-2(3H)-benzothiazolone (Note: Data is for CAS 39205-62-4, a related but different compound)

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNOS | lookchem.com |

| Molecular Weight | 185.63 g/mol | lookchem.com |

| Melting Point | 204-205 °C | lookchem.com |

| Boiling Point | 394.2 °C at 760 mmHg | lookchem.com |

| Density | 1.516 g/cm³ | lookchem.com |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NOS/c8-3-1-2-4-6(5(3)9)10-7(11)12-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPHWVDWVMDPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=O)N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530850 | |

| Record name | 4,5-Dichloro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87553-87-5 | |

| Record name | 4,5-Dichloro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4,5 Dichloro 2 3h Benzothiazolone

Recent Advances in the Synthesis of 4,5-Dichloro-2(3H)-benzothiazolone and its Core Structure

The construction of the benzothiazolone scaffold, the fundamental structure of this compound, has been the subject of extensive research, leading to the development of innovative and efficient synthetic strategies. These methodologies, while often demonstrated for a broad range of benzothiazole (B30560) derivatives, are adaptable for the synthesis of the specifically substituted this compound, primarily through the use of appropriately chlorinated starting materials.

One-Pot and Multicomponent Reactions for Benzothiazolone Scaffold Construction

One-pot and multicomponent reactions (MCRs) represent a highly efficient approach for the synthesis of complex molecules from simple precursors in a single reaction vessel, thereby minimizing waste and simplifying purification processes. youtube.comyoutube.com The synthesis of the benzothiazole core can be achieved through various MCRs, which can be tailored for the production of this compound by utilizing precursors bearing the required dichlorinated pattern.

A prevalent strategy involves the condensation of a 2-aminothiophenol (B119425) derivative with a suitable carbonyl compound or its equivalent. For the synthesis of this compound, this would necessitate the use of 2-amino-3,4-dichlorobenzenethiol (B12832218) as a key starting material. The reaction of this precursor with phosgene (B1210022) or a phosgene equivalent would lead to the desired benzothiazolone ring system.

Recent advancements in MCRs have explored the use of various coupling partners and catalysts to enhance efficiency and substrate scope. For instance, three-component reactions involving anilines, elemental sulfur, and a carbon source offer a direct route to the benzothiazole scaffold. researchgate.netorganic-chemistry.org Adapting this for the target molecule would involve using 3,4-dichloroaniline (B118046) as the starting aniline (B41778) derivative.

Table 1: Examples of Multicomponent Reactions for Benzothiazole Scaffold Synthesis

| Reaction Type | Key Precursors | Catalyst/Conditions | Relevance to this compound |

| Condensation | 2-Aminothiophenol, Aldehyde/Carboxylic Acid | Acid or Metal Catalyst | Use of 2-amino-3,4-dichlorobenzenethiol |

| Three-component | Aniline, Elemental Sulfur, Carbon Source (e.g., DMSO, Styrene) | Metal-free or Catalyzed | Use of 3,4-dichloroaniline |

| Tandem Cyclization/Aromatization | Cyclohexenones, Styrene derivatives, Ammonium salt, Elemental sulfur | Metal-free | Potential route using chlorinated precursors |

Catalytic Approaches and Green Chemistry Principles in Benzothiazolone Synthesis

The development of catalytic systems that promote the synthesis of benzothiazoles under environmentally benign conditions is a major focus of contemporary research. nih.gov These green chemistry approaches often involve the use of reusable catalysts, safer solvents like water or ethanol, and energy-efficient reaction conditions such as microwave irradiation. mdpi.comrsc.org

Various catalysts, including metal-based catalysts (e.g., copper, palladium, ruthenium) and metal-free catalysts (e.g., iodine, Brønsted acids), have been successfully employed for benzothiazole synthesis. nih.govmdpi.comnih.gov For instance, copper-catalyzed reactions of 2-haloanilines with sulfur sources are a common method for constructing the benzothiazole ring. mdpi.com The synthesis of this compound could potentially be achieved through a copper-catalyzed reaction of 1,2-dibromo-3,4-dichlorobenzene (B3196959) with a source of the -NH-C(O)-S- fragment.

Furthermore, the use of heterogeneous catalysts, which can be easily separated and reused, aligns with the principles of green chemistry. mdpi.com Polystyrene-supported catalysts and inorganic catalysts like SnP2O7 have shown high efficacy in promoting the condensation reactions leading to benzothiazoles. mdpi.com

Table 2: Catalytic Systems in Benzothiazole Synthesis

| Catalyst Type | Example | Reaction Promoted | Green Chemistry Aspect |

| Metal Catalyst | Copper (Cu) salts, Palladium (Pd) complexes, Ruthenium (Ru) complexes | Cyclization, C-S bond formation | High efficiency, potential for low catalyst loading |

| Metal-free Catalyst | Iodine (I2), Ammonium chloride (NH4Cl), p-Toluenesulfonic acid | Condensation, Cyclization | Low toxicity, readily available |

| Heterogeneous Catalyst | Polystyrene-supported catalysts, SnP2O7 | Condensation | Reusability, ease of separation |

Cyclization Reactions and Precursor Manipulation for Benzothiazolone Formation

The final step in the synthesis of the benzothiazolone ring is typically a cyclization reaction. The nature of this cyclization depends on the chosen synthetic route and the precursors employed. A common strategy involves the intramolecular cyclization of an N-(2-halophenyl)thiocarbamate derivative. For the synthesis of this compound, this would involve a precursor such as N-(2-halo-3,4-dichlorophenyl)thiocarbamate.

Another key cyclization strategy is the reaction of a substituted aniline with a thiocyanating agent, followed by cyclization. The classical Hugershoff reaction and its modifications involve the reaction of an aniline with potassium thiocyanate (B1210189) in the presence of an oxidizing agent like bromine to form a 2-aminobenzothiazole, which can then be hydrolyzed to the corresponding 2(3H)-benzothiazolone. nih.gov Starting with 3,4-dichloroaniline would be a viable route to introduce the desired substitution pattern.

The intramolecular cyclization of thiobenzanilides, often promoted by oxidizing agents or photochemically, is another powerful method for forming the benzothiazole ring. mdpi.com The synthesis of appropriately substituted thiobenzanilides from 3,4-dichloroaniline would be the initial step in this approach.

Functionalization and Derivatization Strategies of this compound

The functionalization of the pre-formed this compound core is crucial for modulating its properties and for the synthesis of more complex derivatives. This section explores strategies for regioselective functionalization and the introduction of diverse substituents.

Regioselective Functionalization at the Benzothiazolone Core

Achieving regioselective functionalization on the benzothiazole core is a significant challenge due to the presence of multiple reactive sites. However, modern synthetic methods offer several strategies to control the position of newly introduced functional groups. While specific studies on this compound are limited, general principles of regioselectivity in benzothiazole chemistry can be applied.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of a benzothiazolone, the carbonyl group and the nitrogen atom can potentially direct metalation to specific positions on the benzene (B151609) ring. However, the existing chloro substituents at positions 4 and 5 would significantly influence the electronic and steric environment, thus directing further substitution.

Late-stage C-H functionalization is another emerging strategy for the direct introduction of functional groups without the need for pre-functionalized substrates. nih.gov Catalytic systems based on transition metals like palladium, rhodium, and iridium can selectively activate C-H bonds, allowing for the introduction of various substituents. The electronic effects of the two chlorine atoms and the heterocyclic ring in this compound would play a crucial role in determining the regioselectivity of such reactions. It is plausible that C-H activation could be directed to the 6- or 7-positions.

Introduction of Diverse Substituents for Structural Modulation

Once a specific position on the this compound core is activated, a wide array of substituents can be introduced to modulate its chemical and physical properties.

Cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. If a bromo or iodo substituent were to be introduced at the 6- or 7-position of the this compound core, these coupling reactions would allow for the introduction of aryl, vinyl, and alkynyl groups.

Nucleophilic aromatic substitution (SNA) reactions can also be employed, particularly if an activating group is present on the ring. The electron-withdrawing nature of the chloro substituents and the benzothiazolone ring might render the remaining positions on the benzene ring susceptible to nucleophilic attack under certain conditions.

Furthermore, the nitrogen atom of the thiazolone ring offers a site for derivatization. Alkylation or acylation at the N-3 position can be readily achieved to introduce a variety of functional groups, further expanding the chemical space of this compound derivatives. ijpsr.com

Table 3: Potential Functionalization Reactions on the Benzothiazolone Core

| Reaction Type | Reagents | Potential Site of Functionalization | Introduced Substituent |

| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides | N-3 position | Alkyl, Acyl groups |

| C-H Activation/Functionalization | Transition metal catalysts, Coupling partners | Benzene ring (e.g., C-6, C-7) | Aryl, Alkyl, etc. |

| Cross-Coupling (e.g., Suzuki) | Organoboron compounds, Pd catalyst | Halogenated positions on the benzene ring | Aryl, Vinyl groups |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Electron-deficient positions on the benzene ring | Amino, Alkoxy groups |

Reaction Mechanisms and Pathways in the Transformation of this compound

The chemical behavior of this compound is characterized by the reactivity of its heterocyclic ring system, which includes a benzene ring fused to a thiazolone ring. The presence of two chlorine atoms on the benzene ring, along with the lactam (a cyclic amide) functionality in the thiazolone ring, dictates the compound's reaction mechanisms and pathways. Key transformations often involve the nitrogen atom of the lactam, the carbonyl group, and potential substitution reactions on the aromatic ring.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the 2(3H)-benzothiazolone ring system is nucleophilic and can readily participate in alkylation and acylation reactions. These reactions are fundamental pathways for the functionalization of the molecule.

The general mechanism for N-alkylation involves the deprotonation of the N-H bond by a base to form a nucleophilic benzothiazolonate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, in a nucleophilic substitution reaction. The choice of base and solvent is crucial for the efficiency of this transformation.

A proposed mechanism for the N-alkylation of a 2(3H)-benzothiazolone derivative is as follows:

Deprotonation: A base (B:) abstracts the acidic proton from the nitrogen atom of the benzothiazolone ring, creating a resonance-stabilized anion.

Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X), leading to the formation of a new C-N bond and the displacement of the halide ion.

Similarly, N-acylation proceeds through the reaction of the benzothiazolone with an acylating agent, such as an acyl chloride or anhydride. The reaction typically occurs in the presence of a base to neutralize the hydrogen halide byproduct. The mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

| Reaction Type | Reagents | Product Type | General Mechanism |

| N-Alkylation | Alkyl halide (R-X), Base | N-Alkyl-4,5-dichloro-2(3H)-benzothiazolone | Nucleophilic Substitution |

| N-Acylation | Acyl chloride (RCOCl), Base | N-Acyl-4,5-dichloro-2(3H)-benzothiazolone | Nucleophilic Acyl Substitution |

Reactions Involving the Lactam Ring

The lactam ring in this compound contains an amide bond, which can undergo hydrolysis under acidic or basic conditions. This reaction pathway leads to the opening of the thiazolone ring.

Under basic hydrolysis , a hydroxide (B78521) ion attacks the carbonyl carbon of the lactam, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the C-N bond and the formation of a carboxylate and an amine. Subsequent protonation yields the corresponding 2-amino-3,4-dichlorophenylthiocarboxylic acid.

Under acidic hydrolysis , the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and subsequent proton transfers and bond cleavages result in the ring-opened product.

Electrophilic Aromatic Substitution

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two chlorine atoms and the thiazolone ring. However, under harsh conditions with strong electrophiles, substitution reactions may still occur. The directing effects of the existing substituents will determine the position of the incoming electrophile. The chlorine atoms are ortho-, para-directing but deactivating, while the influence of the fused thiazolone ring is more complex. Computational studies can help predict the most likely sites for electrophilic attack by analyzing the electron density distribution on the aromatic ring.

Nucleophilic Aromatic Substitution

The chlorine atoms on the benzene ring are generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, their reactivity can be enhanced by the presence of strong electron-withdrawing groups or by using highly reactive nucleophiles under specific reaction conditions, such as high temperature and pressure. The positions of the chlorine atoms (4 and 5) influence their susceptibility to substitution.

Structure Activity and Structure Property Relationship Studies of 4,5 Dichloro 2 3h Benzothiazolone Derivatives

Design Principles for Novel 4,5-Dichloro-2(3H)-benzothiazolone Analogues

The design of new analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves molecular hybridization, where the core scaffold is combined with other known pharmacophores to create novel chemical entities with potentially synergistic or enhanced biological activities. nih.gov

Key design principles include:

Scaffold Modification: While the this compound core is maintained for its foundational properties, modifications to this central ring system can be explored. However, a more common approach is to introduce a variety of substituents at the N-3 position and any available positions on the benzene (B151609) ring, if the synthetic route allows.

Side Chain Optimization: The nature, size, and electronic properties of the substituent attached to the nitrogen atom (position 3) are critical variables. Design strategies often involve introducing a diverse range of functional groups, such as alkyl chains, aryl groups, and heterocyclic moieties, to probe the target's binding pocket for favorable interactions. For instance, in related benzothiazole (B30560) series, modifying side chains has been shown to significantly expand the spectrum of activity. rsc.org

Bioisosteric Replacement: This principle involves substituting certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity or metabolic stability. For example, a carboxylic acid group could be replaced with a tetrazole to maintain acidic character while potentially improving absorption.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be employed. This involves using computational tools to dock potential analogues into the active site of the target protein, predicting their binding affinity and orientation. This allows for the rational design of new derivatives with improved complementarity to the target. nih.govnih.gov For example, docking studies with related inhibitors have shown that specific hydrogen bonds are crucial for activity and selectivity. nih.gov

The overarching goal is to systematically modify the lead compound, this compound, to build a comprehensive understanding of its structure-activity relationships, leading to the identification of analogues with superior properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analyses

QSAR and SPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are invaluable for predicting the activity of newly designed compounds and for understanding the key structural features that govern their function.

For benzothiazole derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.gov These analyses generate contour maps that visualize the regions around the aligned molecules where certain properties are predicted to influence activity.

CoMFA models calculate steric and electrostatic fields.

CoMSIA models evaluate additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

A typical QSAR study on benzothiazole analogues involves developing a model using a "training set" of compounds with known activities. nih.gov The predictive power of this model is then validated using an external "test set" of compounds not used in the model's creation. nih.gov Statistical parameters such as the cross-validated coefficient (q²) and the conventional correlation coefficient (r²) are used to assess the model's robustness and predictive ability. nih.govnih.gov

| QSAR Model Statistic | Description | Typical Value for a Robust Model |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | > 0.6 |

| r²_pred (Predictive r²) | A measure of the model's ability to predict the activity of an external test set. | > 0.6 |

This table summarizes key statistical metrics used to validate QSAR models. Robust models typically exhibit values above the specified thresholds, indicating good internal consistency and external predictive power. nih.govnih.govresearchgate.net

These studies on related heterocyclic systems suggest that for this compound derivatives, both electronic and steric factors would be critical determinants of biological activity. researchgate.net The contour maps generated from such analyses would guide the placement of substituents, indicating where bulky groups, electronegative groups, or hydrogen bonding moieties might enhance or diminish activity.

Impact of Substituent Effects on Chemical Reactivity and Biological Interactions

The two chlorine atoms on the benzene ring of this compound have a profound impact on its chemical reactivity. As strong electron-withdrawing groups (EWGs), they decrease the electron density of the aromatic ring system. This inductive effect makes the molecule more electrophilic and susceptible to nucleophilic attack. nih.govnih.gov

The primary mechanism of action for many biologically active quinones and related electrophilic compounds involves covalent modification of biological nucleophiles, such as the thiol groups of cysteine residues in proteins, through a Michael addition reaction. nih.govresearchgate.net

Electron-Withdrawing Groups (EWGs): The chlorine atoms at positions 4 and 5 activate the benzothiazolone ring, increasing its reactivity towards nucleophiles. Studies on substituted benzoquinones have demonstrated that EWGs like chlorine significantly increase the rate of reaction with thiols compared to unsubstituted or electron-donating group (EDG) substituted rings. nih.govnih.gov This enhanced reactivity can correlate with higher biological or allergenic potency. researchgate.net

Electron-Donating Groups (EDGs): Conversely, if EDGs like methyl or methoxy (B1213986) groups were introduced to the ring, they would be expected to decrease the electrophilicity and reactivity of the core structure. nih.gov

Substituents at N-3: The substituent at the N-3 position plays a crucial role in modulating biological interactions. This group does not typically alter the intrinsic reactivity of the dichlorinated ring but is critical for directing the molecule to its biological target and establishing non-covalent interactions (e.g., hydrophobic, hydrogen bonding) within the target's binding site. These interactions are essential for affinity and selectivity.

| Substituent Type on Ring | Electronic Effect | Expected Impact on Reactivity with Nucleophiles | Reference Example |

| -Cl (Chlorine) | Electron-Withdrawing (EWG) | Increases rate of reaction | 2,5-Dichlorobenzoquinone nih.gov |

| -CH₃ (Methyl) | Electron-Donating (EDG) | Decreases rate of reaction | Methylbenzoquinone nih.gov |

| -C(CH₃)₃ (tert-Butyl) | Electron-Donating (EDG) | Decreases rate of reaction | t-Butylbenzoquinone nih.gov |

This table illustrates the influence of electron-withdrawing and electron-donating groups on the chemical reactivity of quinone-like structures, a principle directly applicable to the this compound core. nih.govnih.gov

Therefore, the biological profile of a this compound derivative is a composite of the intrinsic chemical reactivity conferred by the dichlorinated ring and the specific molecular recognition facilitated by the N-3 substituent.

Conformational Analysis and Molecular Recognition Elements in this compound Derivatives

The three-dimensional shape (conformation) of a molecule is fundamental to its ability to interact with a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt and how these shapes influence molecular recognition.

For derivatives of this compound, the planarity of the core bicyclic system is relatively rigid. The major conformational flexibility arises from the substituent at the N-3 position, particularly if it contains rotatable bonds. arxiv.org

Techniques used for conformational analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity between protons, providing crucial data to establish the molecule's 3D structure in solution. mdpi.com

X-ray Crystallography: This method provides the precise solid-state conformation of a molecule, offering a detailed snapshot of bond lengths and angles. rsc.org

Computational Modeling: Quantum chemical calculations and molecular mechanics can be used to calculate the energies of different conformations, identifying the most stable structures. arxiv.orgmdpi.com

Molecular recognition is driven by the sum of non-covalent interactions between the derivative and its target protein. Key recognition elements for this compound analogues would include:

Hydrophobic Interactions: Aromatic rings and alkyl chains on the N-3 substituent can engage in hydrophobic interactions with nonpolar pockets in the target protein.

Hydrogen Bonding: The ketone oxygen at position 2 is a potential hydrogen bond acceptor. Other functional groups on the N-3 substituent can also act as hydrogen bond donors or acceptors. nih.gov

Halogen Bonding: The chlorine atoms, in addition to their inductive effects, can participate in halogen bonding—an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on the target.

Covalent Bonding: As discussed, the electrophilic nature of the ring allows for potential covalent bond formation with nucleophilic residues like cysteine, leading to irreversible inhibition. nih.gov

Understanding the preferred conformations and the key molecular recognition elements is essential for rationalizing the SAR and for designing next-generation analogues with enhanced affinity and selectivity for their intended biological targets.

Computational and Theoretical Investigations of 4,5 Dichloro 2 3h Benzothiazolone

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure and frontier molecular orbitals (FMOs) of 4,5-Dichloro-2(3H)-benzothiazolone are crucial for understanding its reactivity and electronic properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics.

HOMO-LUMO Energy Gaps and Molecular Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comschrodinger.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. irjweb.comhuji.ac.il

For benzothiazole (B30560) derivatives, the substitution pattern on the ring system can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. For instance, the introduction of an electron-withdrawing nitro group (-NO2) has been shown to lower both HOMO and LUMO energies, resulting in a reduced energy gap. researchgate.net The HOMO-LUMO energy gap can be calculated using computational methods like DFT at various levels of theory, such as B3LYP with a 6-311G basis set. ajrconline.org This information helps in predicting the molecule's behavior in chemical reactions and its potential applications in materials science. researchgate.netajrconline.org

The HOMO-LUMO energy gap is not only a measure of reactivity but also corresponds to the lowest energy electronic excitation possible in the molecule. schrodinger.com This energy can be experimentally verified using techniques like UV-Vis spectroscopy, where the absorbed wavelength of light corresponds to the energy required to promote an electron from the HOMO to the LUMO. schrodinger.com

Table 1: Molecular Reactivity Indices

| Index | Description | Significance |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap indicates higher reactivity and lower kinetic stability. irjweb.com |

| Chemical Hardness (η) | Resistance to deformation or change in electron distribution. | A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A smaller HOMO-LUMO gap indicates greater softness. irjweb.com |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | |

| Chemical Potential (μ) | The negative of electronegativity. | |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table provides a general overview of molecular reactivity indices and their relationship with the HOMO-LUMO energy gap.

Charge Distribution and Electrostatic Potential Surfaces

The charge distribution within the this compound molecule and its molecular electrostatic potential (MEP) surface provide insights into its reactive sites. The MEP surface is a visual representation of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

DFT calculations can be used to generate MEP surfaces, which are valuable for predicting how the molecule will interact with other molecules, particularly in biological systems. For example, in studies of benzofuroxan (B160326) derivatives, the MEP surface helps to understand the nucleophilic reactivity of the compound. mdpi.com The analysis of the MEP surface can reveal the locations most susceptible to electrophilic and nucleophilic attack, which is crucial for understanding reaction mechanisms.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound and its derivatives. ajrconline.org DFT calculations can provide detailed information about the transition states, intermediates, and energy profiles of reactions, offering a deeper understanding of the reaction pathways. irjweb.commdpi.com

For instance, DFT has been employed to study the nucleophilic substitution reactions of similar chlorinated heterocyclic compounds. mdpi.com These calculations can elucidate the role of various substituents and the condensed ring system in influencing the reactivity and the course of the reaction. mdpi.com By mapping the potential energy surface, researchers can identify the most favorable reaction pathways and the factors that govern them. This theoretical insight complements experimental findings and can guide the design of new synthetic routes and novel compounds with desired properties. mdpi.comresearchgate.net

Molecular Docking and In Silico Interaction Studies with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwjarr.com In the context of this compound, molecular docking studies are employed to investigate its potential interactions with biological targets, such as enzymes or receptors. nih.govnih.govwjarr.com These in silico studies are instrumental in drug discovery and development by identifying potential lead compounds and elucidating their mechanism of action at a molecular level. nih.govresearchgate.net

The process involves placing the ligand (this compound) into the binding site of a protein and evaluating the binding affinity based on scoring functions. wjarr.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.govfrontiersin.org For example, molecular docking of benzothiazole derivatives has been used to identify potential inhibitors for various enzymes, including those relevant to cancer and infectious diseases. nih.govnih.gov The results of these simulations can guide the synthesis of more potent and selective analogs. nih.govfrontiersin.org

Table 2: Examples of Molecular Docking Studies with Benzothiazole Derivatives

| Target Protein | Organism/Disease | Key Findings |

| Dihydroorotase | E. coli | Benzothiazole derivatives showed inhibitory activity, with interactions involving hydrogen bonds with active site residues like LEU222 or ASN44. nih.gov |

| Trehalase | Anopheles funestus and Anopheles gambiae | Benzothiazole derivatives exhibited good binding affinities, suggesting their potential as insecticides. frontiersin.org |

| FOXM1 | Breast Cancer | Novel benzothiazole derivatives showed significant inhibitory activity against the oncogenic transcription factor FOXM1. nih.gov |

| GABA-aminotransferase | Anticonvulsant Target | Designed benzothiazole derivatives displayed excellent mol dock scores and hydrogen bond interactions, indicating potential anticonvulsant activity. wjarr.com |

This table presents examples of molecular docking studies conducted on various benzothiazole derivatives, highlighting the diversity of potential molecular targets.

Solvation Effects and Environmental Influence on Molecular Properties

The properties and behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. mdpi.com Computational studies can model these solvation effects to provide a more accurate prediction of the molecule's properties in different media.

The polarity of the solvent can affect the electronic structure, absorption spectra, and reactivity of benzothiazole derivatives. researchgate.net For instance, the maximum absorption wavelength (λmax) of some benzothiazole compounds shows a noticeable shift when moving from the gas phase to a solvent phase. researchgate.net Environment-sensitive fluorophores based on benzothiadiazole structures have been developed, where the fluorescence properties change in response to the surrounding environment's polarity and hydrogen-bonding capacity. researchgate.net

Furthermore, the environmental fate and impact of benzothiazoles are of concern due to their widespread use. nih.govnih.gov They are found in various environmental compartments, and their degradation can lead to transformation products with different toxicities. nih.govgdut.edu.cn Understanding the influence of environmental factors on the stability and transformation of this compound is crucial for assessing its environmental risk. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 4,5 Dichloro 2 3h Benzothiazolone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including derivatives of 4,5-dichloro-2(3H)-benzothiazolone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling the precise mapping of molecular frameworks.

In the study of benzothiazole (B30560) analogues, ¹H NMR chemical shifts (δ) are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) standard. For instance, in a series of synthesized (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(substitutedphenyl)methanones, aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm, while the methylene (B1212753) protons of the -OCH₂- group present as a singlet around δ 5.3-5.4 ppm. jyoungpharm.org Similarly, ¹³C NMR spectroscopy provides crucial data on the carbon skeleton. For these derivatives, carbonyl carbons are observed around δ 194 ppm, while the carbons of the benzothiazole ring and other aromatic systems appear in the δ 114-155 ppm range. jyoungpharm.org

Researchers often employ a variety of NMR experiments, such as DEPT, HMQC, HMBC, and COSY, to further resolve complex structures and confirm connectivity between different parts of a molecule. nih.gov For example, in the structural elucidation of a new benzoxazolinone glucoside, these two-dimensional NMR techniques were essential for the complete assignment of all proton and carbon signals. nih.gov The analysis of coupling constants (J values) in ¹H NMR also provides valuable information about the spatial relationship between neighboring protons.

The following table summarizes representative ¹H and ¹³C NMR data for various benzothiazole derivatives, illustrating the power of NMR in distinguishing between different substitution patterns and conformations.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone | 5.36 (s, 2H, OCH₂), 6.95-7.95 (m, Ar-H) | 68.72, 114.61, 114.84, 121.96, 123.24, 125.51, 126.39, 128.74, 130.10, 131.46, 132.66, 133.70, 134.77, 135.26, 137.40, 152.87, 154.55, 167.34, 194.49 |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(4-chlorophenyl)methanone | 5.37 (s, 2H, OCH₂), 7.01-7.96 (m, Ar-H) | 68.79, 114.50, 122.03, 123.33, 125.68, 126.51, 127.63, 129.11, 129.93, 130.54, 131.43, 132.17, 135.22, 135.87, 140.21, 152.87, 154.01, 166.98, 193.44 |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-fluorophenyl)(4-chlorophenyl)methanone | 5.35 (s, 2H, OCH₂), 7.02-7.96 (m, Ar-H) | 69.18, 114.68, 116.85, 118.71, 122.02, 123.30, 125.62, 126.47, 129.09, 131.44, 135.22, 135.85, 140.17, 151.58, 152.88, 156.46, 158.88, 167.28, 193.51 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Synthetic Products

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules, providing a "fingerprint" of the functional groups present in synthetic products related to this compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For example, in a series of synthesized benzothiazole analogues, the IR spectra consistently show a strong absorption band for the carbonyl group (C=O) in the range of 1652-1654 cm⁻¹. jyoungpharm.org Other characteristic peaks include those for aromatic C-H stretching (around 3062 cm⁻¹), C=N stretching of the thiazole (B1198619) ring (around 1584-1593 cm⁻¹), and C-Cl stretching (around 755-758 cm⁻¹). jyoungpharm.org

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that cause a change in the polarizability of the molecule. This technique is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra. The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational properties of a molecule. researchgate.net For instance, in the study of benzothiazole, both FT-IR and FT-Raman spectra were recorded and analyzed to investigate the equilibrium geometry, bonding features, and harmonic vibrational frequencies. researchgate.net

The table below presents characteristic IR absorption frequencies for functional groups found in derivatives of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3060 |

| Carbonyl (C=O) | Stretching | 1650-1680 |

| Imine (C=N) | Stretching | 1580-1600 |

| Aromatic C=C | Stretching | 1470-1520 |

| C-Cl | Stretching | ~750 |

| C-F | Stretching | ~1087 |

| C-Br | Stretching | ~662 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Studies

Mass spectrometry (MS) is an essential analytical technique in synthetic chemistry for determining the molecular weight and elucidating the structure of newly synthesized compounds, including derivatives of this compound. This technique involves ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For example, in the characterization of a series of benzothiazole analogues, HRMS was used to confirm the calculated molecular formulas. The observed mass for the protonated molecule [M+H]⁺ is typically within a very narrow margin of the calculated mass. jyoungpharm.org

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecular ion. The resulting fragmentation pattern is a unique "fingerprint" of the molecule and can provide valuable structural information. libretexts.org Tandem mass spectrometry (MS-MS) techniques are particularly powerful for this purpose, as they allow for the isolation of a specific ion and the subsequent analysis of its fragmentation products. nih.gov This can be instrumental in identifying and characterizing metabolites of drug candidates in biological fluids. nih.gov

The table below shows a comparison of calculated and found molecular weights for several benzothiazole derivatives, as determined by HRMS.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone | C₂₁H₁₅BrNO₂S | 424.0001 | 424.0014 |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(4-chlorophenyl)methanone | C₂₁H₁₄Cl₂NO₂S | 414.0117 | 414.0118 |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-fluorophenyl)(4-chlorophenyl)methanone | C₂₁H₁₄ClFNO₂S | 398.0412 | 398.0413 |

| 7-(4-bromophenyl)-2-chloro-11-methylbenzo researchgate.netrsc.orgthiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one | C₂₄H₁₄BrClN₂O₂S | 509.80 | 509.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chelation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of molecules like this compound and its derivatives. This technique measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the electronic transitions within the molecule.

For many benzothiazole derivatives, the absorption maxima are observed in the UV region, corresponding to π-π* electronic transitions. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of various substituents on the benzothiazole core. For example, the introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption wavelength. nih.gov

UV-Vis spectroscopy is also employed in chelation studies to investigate the interaction of benzothiazole derivatives with metal ions. The formation of a metal-ligand complex often results in a change in the UV-Vis spectrum, such as a shift in the absorption maximum or a change in absorbance. This allows for the study of the stoichiometry and stability of the resulting complexes.

The following table provides examples of absorption maxima (λmax) for different benzothiazole derivatives, highlighting the influence of molecular structure on their electronic properties.

| Compound Type | Absorption Maximum (λmax) | Electronic Transition Type |

| Anthracen- or pyrene-based coumarin (B35378) derivatives | ~419 nm | π-π |

| Benzothiazole-derived donor-acceptor compounds | Varies with solvent and substituent | π-π |

X-ray Crystallography and Single-Crystal Structure Determination of this compound Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For analogues of this compound, single-crystal X-ray diffraction provides invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. For example, the crystal structure of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole revealed a triclinic crystal system and a dihedral angle of 15.56 (6)° between the benzothiazole ring and the trimethoxyphenyl group. nih.gov

X-ray crystallographic data is crucial for understanding the supramolecular chemistry of these compounds, including the nature of hydrogen bonding and π-π stacking interactions that govern the crystal packing. mdpi.com This information is vital for structure-activity relationship studies and for the rational design of new materials with specific properties.

The table below summarizes crystallographic data for a representative benzothiazole analogue.

| Compound | 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole |

| Crystal Data | |

| Molecular Formula | C₁₆H₁₄ClNO₃S |

| Molecular Weight | 335.79 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.0656 (6) |

| b (Å) | 7.7855 (11) |

| c (Å) | 12.2420 (17) |

| α (°) | 96.263 (3) |

| β (°) | 91.380 (3) |

| γ (°) | 97.228 (3) |

| Volume (ų) | 381.84 (9) |

| Z | 1 |

Mechanistic Biological Activity Studies and Molecular Target Interactions of 4,5 Dichloro 2 3h Benzothiazolone Derivatives in Vitro Focus

In Vitro Antimicrobial Activity and Strain-Specific Susceptibility

Derivatives of the benzothiazole (B30560) scaffold have demonstrated significant in vitro antimicrobial activity against a wide array of bacterial and fungal strains. The effectiveness of these compounds is often attributed to the specific substitutions on the benzothiazole ring system.

For instance, certain thiazolidinone derivatives of benzothiazole have shown promising antibacterial effects. nih.govresearchgate.net Modifications, such as the replacement of a 6-OCF3 substituent with a 6-Cl substituent in the benzothiazole moiety, have led to a 2.5-fold increase in activity against Staphylococcus aureus, MRSA, and a resistant strain of Escherichia coli. researchgate.net Further, this same modification resulted in a 4 to 5-fold enhancement of activity against Listeria monocytogenes and Salmonella typhimurium. researchgate.net One particular thiazolidinone derivative exhibited notable activity against a resistant strain of Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.06 mg/mL and a Minimum Bactericidal Concentration (MBC) of 0.12 mg/mL, which is comparable to streptomycin. nih.govresearchgate.net

Other studies have highlighted benzothiazole derivatives with a 2-methoxy-5-chloro-benzamide substitution, which displayed broad-spectrum antibacterial activity with MIC values ranging from 3.91 to 62.5 µg/ml against various bacterial strains. rsc.org This specific derivative was particularly potent against S. aureus, E. coli, Salmonella typhi, and Klebsiella pneumoniae. rsc.org The presence of electron-donating groups, such as chloro, fluoro, and methoxy (B1213986) substituents, has been suggested to enhance the antibacterial action by increasing the electron density of the compounds. rsc.org

Furthermore, newly synthesized pyrido[2,3-d]pyrimidine (B1209978) and pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives have also been evaluated for their antimicrobial properties. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound Type | Bacterial Strain | MIC | MBC | Reference |

|---|---|---|---|---|

| Thiazolidinone Derivative | Resistant P. aeruginosa | 0.06 mg/mL | 0.12 mg/mL | nih.govresearchgate.net |

| 2-Methoxy-5-chloro-benzamide Derivative | S. aureus | 15.6 µg/ml | - | rsc.org |

| 2-Methoxy-5-chloro-benzamide Derivative | E. coli | 7.81 µg/ml | - | rsc.org |

| 2-Methoxy-5-chloro-benzamide Derivative | S. typhi | 15.6 µg/ml | - | rsc.org |

Antibacterial Mechanisms and Target Identification (e.g., DNA gyrase inhibition)

The antibacterial action of benzothiazole derivatives is multifaceted, involving the inhibition of various essential bacterial enzymes. nih.govresearchgate.net One of the key identified mechanisms is the inhibition of DNA gyrase, an enzyme crucial for DNA replication, recombination, and repair. nih.govresearchgate.net By targeting this enzyme, benzothiazole derivatives disrupt these vital cellular processes, leading to bacterial cell death.

In addition to DNA gyrase, other enzymatic targets for benzothiazole derivatives have been identified, including:

Dihydroorotase nih.gov

Uridine diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) nih.gov

Peptide deformylase nih.gov

Aldose reductase nih.gov

Dihydrofolate reductase nih.gov

Enoyl acyl carrier protein reductase nih.gov

Dialkylglycine decarboxylase nih.gov

Dehydrosqualene synthase nih.gov

Dihydropteroate synthase nih.gov

Tyrosine kinase nih.gov

Docking studies have also predicted that the inhibition of LD-carboxypeptidase may be a possible mechanism of antibacterial activity for certain thiazolidinone derivatives. nih.govresearchgate.net

Antifungal Mechanisms and Fungal Target Interactions

Benzothiazole derivatives also exhibit significant antifungal properties, primarily by targeting the synthesis and integrity of the fungal cell membrane. rsc.orgnih.gov The main molecular target is ergosterol (B1671047), the primary sterol in fungal cell membranes. nih.gov These derivatives interfere with the ergosterol biosynthetic pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which ultimately disrupts membrane function and inhibits fungal growth. nih.gov

One of the key enzymes inhibited by benzothiazole derivatives is 14α-demethylase , a cytochrome P450 enzyme essential for ergosterol biosynthesis. nih.gov By inhibiting this enzyme, these compounds effectively block the production of ergosterol.

Another identified target for antifungal benzothiazole derivatives is N-Myristoyltransferase (NMT) . rsc.org NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to proteins. This process, known as myristoylation, is crucial for the function and localization of many proteins involved in fungal viability. Inhibition of NMT by benzothiazole derivatives leads to a broad spectrum of antifungal activity. For example, compound 6m , a benzothiazole derivative, has demonstrated potent inhibitory activity against a wide range of fungal pathogens, including Cryptococcus neoformans and Candida glabrata, with activity higher than the commonly used antifungal drug fluconazole. rsc.org

Furthermore, some benzoxazole (B165842) and benzothiazole derivatives have shown significant antifungal effects against various phytopathogenic fungi, with docking studies suggesting interaction with the lipid transfer protein sec14p from Saccharomyces cerevisiae. mdpi.com

In Vitro Anticancer and Antiproliferative Activity against Cell Lines

A substantial body of research has demonstrated the potent in vitro anticancer and antiproliferative activities of 4,5-dichloro-2(3H)-benzothiazolone derivatives against a variety of human cancer cell lines. nih.govnih.govtandfonline.com These compounds have shown efficacy against cell lines derived from breast, prostate, liver, and other cancers. nih.govnih.gov

For instance, certain fluorinated 2-aryl benzothiazole derivatives have exhibited significant activity against MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov The introduction of electron-withdrawing groups, such as halogens, nitro, and trifluoromethyl groups, has been shown to enhance the antiproliferative activity. nih.gov

Specific derivatives have demonstrated remarkable potency. For example, a nitrophenyl sulphonamide-based methylsulfonyl benzothiazole showed an IG50 value of 0.22 µM against the HeLa cell line. nih.govtandfonline.com Similarly, pyrazole-based benzothiazole derivatives have displayed interesting anticancer activity against a panel of sixty tumor cell lines. nih.govtandfonline.com

Table 2: In Vitro Antiproliferative Activity of Selected Benzothiazole Derivatives

| Derivative Type | Cancer Cell Line | Activity (IC50/CC50/GI50) | Reference |

|---|---|---|---|

| N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-4-chloro-benzenesulfonodithioamide | DU-145 (Prostate) | CC50 = 8 ± 3 µM | nih.govtandfonline.com |

| N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichloro benzenesulfonodithio-amide | HepG2 (Liver) | CC50 = 8 ± 2 µM | nih.govtandfonline.com |

| N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichloro benzenesulfonodithio-amide | DU-145 (Prostate) | CC50 = 9 ± 2 µM | nih.govtandfonline.com |

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 = 0.57 µM | nih.gov |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 = 0.4 µM | nih.gov |

| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | HeLa (Cervical) | IG50 = 0.22 µM | nih.govtandfonline.com |

Cell Cycle Modulation and Apoptosis Induction Mechanisms in Cell Lines

The anticancer effects of this compound derivatives are often mediated through the modulation of the cell cycle and the induction of apoptosis (programmed cell death). nih.govmdpi.comchapman.eduresearchgate.net

Studies have shown that these compounds can induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. mdpi.comnih.gov This arrest is frequently a prelude to the initiation of apoptosis.

Apoptosis induction by these derivatives can occur through various pathways. One key mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells. nih.govmdpi.com The accumulation of ROS can lead to the loss of mitochondrial transmembrane potential, a critical event in the intrinsic pathway of apoptosis. nih.gov This disruption of mitochondrial function triggers a cascade of events, including the release of pro-apoptotic factors, ultimately leading to cell death. nih.gov

Furthermore, these compounds can modulate the expression of proteins involved in cell cycle regulation and apoptosis. For example, they have been shown to affect the levels of proteins such as p21 and PCNA, and the phosphorylation status of proteins like Rb and Bad. mdpi.com The cleavage of PARP, a hallmark of apoptosis, is also observed following treatment with these derivatives. mdpi.com

In colorectal cancer cells, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been shown to induce apoptosis via the ROS-mediated mitochondrial apoptotic pathway. nih.gov

Inhibition of Key Enzymes and Molecular Pathways (e.g., topoisomerases, kinases, tubulin polymerization)

The antiproliferative activity of this compound derivatives is also linked to their ability to inhibit key enzymes and disrupt molecular pathways that are critical for cancer cell growth and survival. nih.govnih.gov

One important target is the enzyme NRH:quinone oxidoreductase 2 (NQO2) . nih.gov Inhibitors of NQO2 have potential applications in cancer therapy. Certain benzothiazole derivatives have been designed as potent NQO2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For example, 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole was found to be a potent inhibitor with an IC50 of 25 nM. nih.gov

Other enzymatic targets include kinases , which are crucial for signal transduction pathways that regulate cell proliferation, survival, and metastasis. The 2-ureidobenzothiazole derivative KST016366 has been identified as a potent multikinase inhibitor with broad-spectrum antiproliferative activity. nih.gov Another derivative, BLZ945, acts as a CSF-1R kinase inhibitor . nih.gov

Furthermore, some benzothiazole derivatives have been shown to modulate signaling pathways such as Akt, Erk1/2, and NF-κB, which are often dysregulated in cancer. mdpi.com

Anti-inflammatory Mechanistic Pathways at the Molecular Level

Benzothiazole derivatives have demonstrated notable anti-inflammatory properties, with their mechanisms of action being investigated at the molecular level. nih.govnih.govnih.gov

One of the primary molecular targets for the anti-inflammatory effects of these compounds is the enzyme NRH:quinone oxidoreductase 2 (NQO2) . nih.gov Inhibition of NQO2 by benzothiazole-based compounds may help to minimize oxidative damage associated with neuroinflammation. nih.gov

Additionally, research has shown that amidation of the 2-amino group of benzothiazole and the incorporation of a phenylsulphonamido group can lead to compounds that exhibit significant inhibition of inflammation. nih.gov Molecular docking studies have indicated that these compounds can have excellent binding interactions with relevant receptors. nih.gov

While the precise anti-inflammatory mechanisms are still being fully elucidated, the ability of these derivatives to interact with key enzymes and signaling pathways involved in the inflammatory response underscores their potential as anti-inflammatory agents.

Receptor Binding and Ligand-Target Interactions

Direct experimental data from in vitro receptor binding assays specifically for this compound are not extensively documented in publicly available scientific literature. However, the broader class of benzothiazole and benzothiazolone derivatives has been the subject of numerous studies, offering insights into potential molecular targets and interaction mechanisms.

Research has shown that the benzothiazolone scaffold can serve as a core structure for designing inhibitors of various enzymes. For example, a series of synthesized benzothiazolone derivatives demonstrated notable inhibitory activity against cholinesterases (ChEs). mdpi.com Many of these compounds were more effective against butyrylcholinesterase (BChE) than acetylcholinesterase (AChE). mdpi.com One of the most potent compounds, a 6-methoxy indole (B1671886) derivative of benzothiazolone, was identified as a reversible and noncompetitive inhibitor of BChE with an IC₅₀ value of 1.21 μM. mdpi.com Docking simulations indicated that this molecule interacts with the BChE active site, forming a hydrogen bond with the Ser287 residue and establishing π-π stacking interactions with Trp82. mdpi.com

Similarly, other novel benzothiazole derivatives have been designed and evaluated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in Alzheimer's disease research. nih.govanadolu.edu.tr One particular compound showed significant inhibitory activity against both AChE and MAO-B with IC₅₀ values of 23.4 nM and 40.3 nM, respectively. nih.govanadolu.edu.tr Molecular docking studies for this compound suggested strong interactions with the active sites of both enzymes, including a notable interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor in MAO-B. nih.govanadolu.edu.tr

These findings suggest that the this compound structure has the potential to bind to and inhibit various enzymatic targets. The chlorine atoms at the 4 and 5 positions would significantly influence the molecule's electronic distribution and lipophilicity, which are critical factors in ligand-receptor binding and specificity.

Table 1: In Vitro Enzyme Inhibitory Activities of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Source(s) |

| Benzothiazolone Derivatives (e.g., M13) | Butyrylcholinesterase (BChE) | 1.21 μM | mdpi.com |

| Benzothiazolone Derivatives (e.g., M2) | Butyrylcholinesterase (BChE) | 1.38 μM | mdpi.com |

| Benzothiazole Derivatives (e.g., 4f) | Acetylcholinesterase (AChE) | 23.4 nM | nih.govanadolu.edu.tr |

| Benzothiazole Derivatives (e.g., 4f) | Monoamine Oxidase B (MAO-B) | 40.3 nM | nih.govanadolu.edu.tr |

Biocide Action Mechanisms Against Microorganisms and Fungi (Non-Human Biological Systems)

The precise biocidal mechanism of this compound has not been individually detailed, but it is understood by examining the well-documented activity of the broader isothiazolinone class of biocides, to which it belongs. researchgate.net

The antimicrobial action of isothiazolones is typically a rapid, two-step process. researchgate.net

Inhibition of Growth and Metabolism: The first step involves the rapid inhibition of critical physiological functions within minutes of contact. researchgate.net Isothiazolones disrupt metabolic pathways by inhibiting key dehydrogenase enzymes. researchgate.net This interference quickly halts microbial growth, respiration (oxygen consumption), and energy generation (ATP synthesis). researchgate.net

Irreversible Cellular Damage: The initial metabolic inhibition is followed by a second phase that causes irreversible cell damage, leading to a loss of viability and cell death over hours. researchgate.net This damage results from the widespread destruction of protein thiols and the production of damaging free radicals. researchgate.net

Studies on structurally similar compounds provide more specific insights. The closely related biocide 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is known to be a highly effective algicide and fungicide. researchgate.net Research using affinity pull-down assays in fish identified G protein alpha (Gα) subunits as a high-affinity molecular target for DCOIT. nih.gov Subsequent validation confirmed that DCOIT binding competitively inhibits the activation of the Gα protein. nih.gov Given that G protein-coupled receptors are crucial for myriad signaling processes in microorganisms, this interaction presents a plausible mechanism for DCOIT's broad biocidal effects. nih.gov

Furthermore, the presence of chlorine atoms on the benzothiazole ring is known to enhance antimicrobial potency. nih.gov For example, molecular docking studies of certain thiazole (B1198619) derivatives bearing 2,3-dichloro or 2,4-dichloro phenyl moieties predicted strong interactions with the E. coli MurB enzyme, a key enzyme in the biosynthesis of the bacterial cell wall. nih.gov This suggests that inhibition of cell wall synthesis could be another potential mechanism for chlorinated benzothiazole compounds. The antifungal activity of various benzothiazine derivatives against a range of molds, yeasts, and dermatophytes has also been demonstrated, although the specific molecular targets were not identified. nih.gov

Table 2: Antimicrobial Activity of Selected Chlorinated Benzothiazole Derivatives

| Compound/Derivative | Target Organism(s) | Predicted/Proposed Molecular Target | Source(s) |

| 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | Algae, Fungi, Teleosts | G protein alpha (Gα) subunits | researchgate.netnih.gov |

| Thiazole with 2,4-dichloro phenyl moiety | E. coli | MurB Enzyme | nih.gov |

| 4H-3,1-benzothiazine derivatives | Molds, Yeasts, Dermatophytes | Not specified | nih.gov |

Applications of 4,5 Dichloro 2 3h Benzothiazolone Beyond Biomedical Efficacy

Utility as Synthetic Building Blocks and Intermediates in Organic Synthesis

4,5-Dichloro-2(3H)-benzothiazolone serves as a versatile starting material and intermediate in the synthesis of a wide array of heterocyclic compounds. Its reactive sites allow for various chemical modifications, enabling the construction of more complex molecular architectures.

The benzothiazolone core can be functionalized at several positions, leading to the creation of diverse derivatives. For instance, the nitrogen atom of the thiazole (B1198619) ring can be alkylated or acylated, and the chlorine substituents on the benzene (B151609) ring can be replaced through nucleophilic substitution reactions. These modifications are crucial for synthesizing compounds with specific electronic and steric properties.

Research has demonstrated the use of benzothiazolone derivatives in the construction of larger heterocyclic systems, such as 5,1-benzothiazocines. clockss.org One synthetic strategy involves the reaction of an acyclic aniline (B41778) derivative with N-chlorosuccinimide, leading to the formation of an aza-sulfonium salt intermediate, which then undergoes a 2,3-sigmatropic rearrangement to yield the target benzothiazocine. clockss.org This method has been shown to be effective for creating homologous heterocycles with ring sizes ranging from 9 to 11 members. clockss.org

Furthermore, the synthesis of styryl-2(3H)-benzothiazolone analogs, which are of interest for their biological activities, often starts from substituted 2(3H)-benzothiazolones. nih.gov For example, 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde can be prepared and subsequently used in Wittig reactions to introduce a styryl group. nih.gov The synthesis of the necessary phosphonium (B103445) salts often begins with the corresponding methyl-2(3H)-benzothiazolones. nih.gov

The versatility of this compound and its related structures as synthetic intermediates is evident in their application in creating a library of compounds for various research purposes, including medicinal chemistry and material science. researchgate.netjyoungpharm.org

Role in Material Science and Polymer Chemistry

The inherent properties of the benzothiazole (B30560) ring system, such as its aromaticity, rigidity, and the presence of heteroatoms, make it an attractive component in the design of advanced materials.

Dyes, Pigments, and Optical Materials

Benzothiazole derivatives are integral to the synthesis of a variety of dyes and pigments. The extended π-conjugated system of the benzothiazole core can be readily modified to tune the absorption and emission properties of the resulting molecules, leading to a wide spectrum of colors.

Azo dyes based on benzothiazole are a significant class of colorants. nih.gov These are synthesized by diazotizing an amino-substituted benzothiazole and coupling it with a suitable coupling component. The specific substituents on both the benzothiazole ring and the coupling partner dictate the final color and properties of the dye. For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. researchgate.net

Furthermore, benzothiazole-based dyes have been developed for applications in fluorescent materials. researchgate.net By incorporating specific functional groups, it is possible to create compounds that exhibit strong solid-state fluorescence. These materials have potential uses in organic light-emitting diodes (OLEDs), fluorescent probes, and security inks. The introduction of a halogen, such as chlorine, can in some cases suppress fluorescence. researchgate.net The photophysical properties of these dyes are influenced by factors such as the planarity of the molecule and the nature of the substituents. researchgate.net

The chloro-substitution on the benzothiazole ring can also influence the optical properties of carbazole (B46965) dyes, affecting their fluorescence and nonlinear optical properties. mdpi.com Theoretical and experimental studies on various benzothiazole derivatives have been conducted to understand the relationship between their structure and their electrochemical and optical properties, aiming to rationally design new materials for electronic and optical applications. researchgate.netrsc.org

Table 1: Examples of Benzothiazole-based Dyes and Their Properties

| Dye Class | Key Structural Feature | Application/Property |

|---|---|---|

| Azo Dyes | Contains -N=N- linkage with benzothiazole | Textile dyeing, pigments nih.gov |

| Fluorescent Dyes | Extended π-conjugation, specific substituents | Solid-state lighting, sensors researchgate.net |

| Carbazole Dyes | Carbazole unit linked to benzothiazole | Organic electronics, bioimaging mdpi.com |

| BODIPY Dyes | Benzothiazole-substituted borondipyrromethene | Fluorescent probes, photodynamic therapy mdpi.com |

Corrosion Inhibition Mechanisms

Benzothiazole and its derivatives have long been recognized as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum. csic.es Their mechanism of action primarily involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The heteroatoms in the benzothiazole ring, namely nitrogen and sulfur, play a crucial role in the adsorption process. These atoms possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond (chemisorption). Additionally, the aromatic ring can interact with the metal surface through π-electron donation.

Studies on benzothiazole derivatives have shown that their inhibition efficiency is dependent on their molecular structure, concentration, and the nature of the corrosive medium. researchgate.netscirp.org For instance, the presence of substituent groups can enhance the electron density on the benzothiazole ring, thereby strengthening the adsorption process. The inhibition efficiency generally increases with increasing inhibitor concentration up to a certain point, beyond which it may level off due to the formation of a complete monolayer on the metal surface. researchgate.netscirp.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have been employed to elucidate the corrosion inhibition mechanism. csic.esresearchgate.net These studies have shown that benzothiazole derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. The formation of a protective film increases the charge transfer resistance and decreases the double-layer capacitance at the metal-solution interface. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), have also been used to correlate the molecular structure of benzothiazole inhibitors with their performance. rsc.orgresearchgate.net These studies provide insights into the adsorption geometry, binding energies, and electronic properties of the inhibitor molecules on the metal surface.

Antifouling Agent Principles (Environmental/Material Protection Focus)

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine environments, affecting shipping, aquaculture, and other industries. Antifouling agents are substances that are incorporated into coatings to prevent this accumulation.

While the focus has often been on the biocidal properties of these agents, from a material protection perspective, the principle is to create a surface that is inhospitable to settling organisms. This compound belongs to the broader class of isothiazolinones, which are known for their antifouling activity. A related and widely used antifouling agent is 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT). researchgate.netmdpi.com

The antifouling mechanism of these compounds is complex and can involve multiple modes of action. nih.gov From a material and environmental protection standpoint, the goal is to have a compound that is effective at preventing fouling while having a limited impact on the wider environment. This has led to research into more environmentally benign antifouling agents.

The principle behind using compounds like DCOIT in antifouling coatings is their controlled release from the paint matrix. nih.gov As the compound leaches into the surrounding water, it creates a micro-layer at the surface of the coating that deters the settlement of fouling organisms. The effectiveness of the antifouling coating is therefore dependent on the leach rate of the active ingredient.

The environmental fate of these compounds is also a critical consideration. Ideally, an antifouling agent should degrade into less toxic byproducts. For example, DCOI is reported to biodegrade to a non-halogenated open-ringed product that is significantly less toxic than the parent compound. researchgate.net Research has also focused on understanding the photodegradation of antifouling compounds to assess their persistence in the aquatic environment. nih.gov